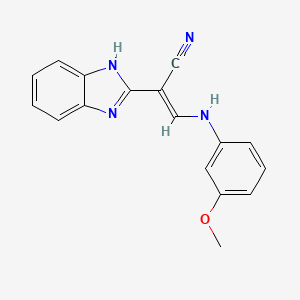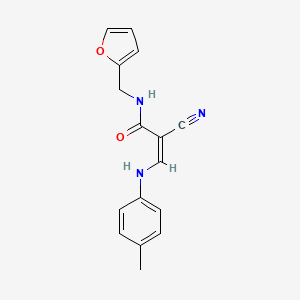
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide is an organic compound that belongs to the class of enamides. It features a cyano group, a furan ring, and a methylaniline moiety, making it a compound of interest in various chemical and biological research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between a cyanoacetylene and an appropriate amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction. This involves reacting a furan-2-ylmethyl halide with the previously formed enamide backbone.
Addition of the Methylaniline Moiety: The final step involves the addition of the methylaniline group through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The furan ring and the methylaniline moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the furan ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The methylaniline moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-chloroanilino)prop-2-enamide: Similar structure but with a chloro group instead of a methyl group.
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-fluoroanilino)prop-2-enamide: Similar structure but with a fluoro group instead of a methyl group.
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-bromoanilino)prop-2-enamide: Similar structure but with a bromo group instead of a methyl group.
Uniqueness
The uniqueness of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylaniline moiety, in particular, may enhance its bioactivity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-4-6-14(7-5-12)18-10-13(9-17)16(20)19-11-15-3-2-8-21-15/h2-8,10,18H,11H2,1H3,(H,19,20)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKANETXAPLJZFI-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C#N)\C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743227.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B7743234.png)

![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}propanoic acid](/img/structure/B7743237.png)


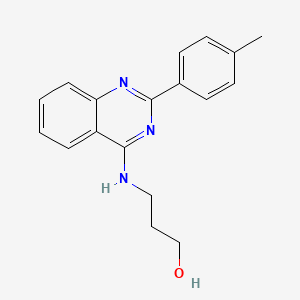
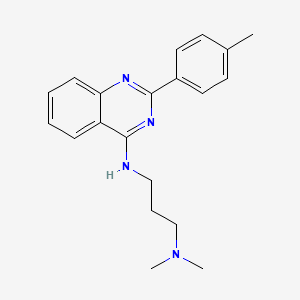
![N',N'-diethyl-N-[2-(4-methylphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride](/img/structure/B7743278.png)
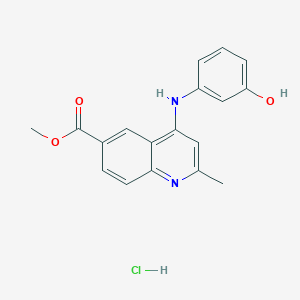
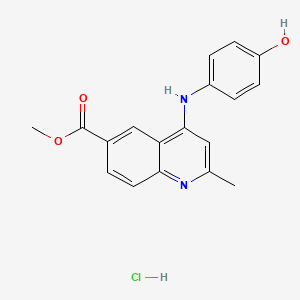

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile](/img/structure/B7743321.png)
